molecular formula C16H21NO B103406 9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole CAS No. 15640-98-9

9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole

Cat. No.: B103406
CAS No.: 15640-98-9
M. Wt: 243.34 g/mol
InChI Key: HRRXIJHLUMENRL-UHFFFAOYSA-N
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Description

9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the ethanone moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced carbazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole nitrogen, often using alkyl halides or acyl chlorides as reagents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as an antiemetic agent, similar to other carbazole derivatives used in chemotherapy-induced nausea and vomiting.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole can be compared with other carbazole derivatives such as:

    1,2,3,4-tetrahydrocarbazole: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.

    1,2,3,9-tetrahydro-4(H)-carbazol-4-one: Exhibits antimycobacterial activity and is used in medicinal chemistry.

    9-acyl-1,2,3,4-tetrahydrocarbazoles: Synthesized via N-acylation reactions and used in various chemical applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

15640-98-9

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone

InChI

InChI=1S/C16H21NO/c1-3-16-11-7-6-10-15(16)17(12(2)18)14-9-5-4-8-13(14)16/h4-5,8-9,15H,3,6-7,10-11H2,1-2H3

InChI Key

HRRXIJHLUMENRL-UHFFFAOYSA-N

SMILES

CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C

Canonical SMILES

CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C

Synonyms

9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole

Origin of Product

United States

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